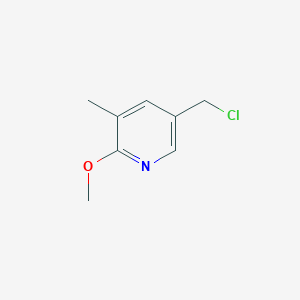

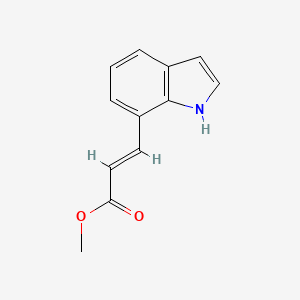

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar chloromethyl-methoxy-methylpyridine compounds often involves selective chlorination reactions using a POCl3/CH2Cl2/Et3N system from methylpyridine N-oxide under mild conditions, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine (Xia Liang, 2007). This method provides good yields and demonstrates the feasibility of introducing chloromethyl and methoxy groups into the pyridine ring.

Molecular Structure Analysis

The molecular structure of chloromethyl-methoxy-methylpyridine derivatives can be elucidated using various spectroscopic techniques, including 1H NMR and IR spectroscopy. For example, structural features of similar compounds have been characterized, providing insights into the arrangement of substituents around the pyridine ring and the presence of specific functional groups (Sen Ma et al., 2018).

科学的研究の応用

Chemical Synthesis and Structural Analysis

The compound 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine serves as a pivotal intermediate in the synthesis and structural characterization of various chemically significant derivatives. Research demonstrates its application in producing methylsulphinyl derivatives and copper(II) complexes through reactions with specific chloromethyl-pyridine derivatives, showcasing its versatility in creating compounds with potential applications in catalysis and material science (Ma, Chen, Fan, Jia, & Zhang, 2018). Additionally, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent underscores its utility in yielding compounds with defined structural characteristics under mild conditions, further highlighting its role in facilitating complex organic syntheses (Liang, 2007).

Spectroscopic and Photophysical Studies

The compound's derivatives have been explored for their spectroscopic properties, leading to insights into their potential photophysical applications. Studies on substituted pyridine compounds, including those related to this compound, have revealed high fluorescence quantum yields in solution and solid states, suggesting their applicability in developing novel fluorophores for biochemical imaging or as components in optoelectronic devices (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Pharmaceutical Intermediates

In pharmaceutical research, this compound and its derivatives have been instrumental in synthesizing key intermediates for drug development. For instance, it has been used in the synthesis of Tenatoprazole, showcasing its critical role in developing proton pump inhibitors, which are essential for treating conditions like GERD and peptic ulcers (Jin, 2011).

Antiviral and Insecticidal Activities

Research into pyridine derivatives, including structures related to this compound, has explored their potential antiviral and insecticidal activities. Some derivatives have shown significant efficacy against retroviruses, indicating the compound's relevance in developing new antiretroviral drugs with minimal toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Furthermore, its derivatives have been found to possess insecticidal properties, potentially offering new avenues for pest control in agricultural settings (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Safety and Hazards

While specific safety and hazard information for “5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

This compound is often used as an intermediate in the synthesis of other compounds , and its specific targets may vary depending on the final product.

Mode of Action

It’s known that this compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The specifics of its interaction with its targets would depend on the context of its use.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it’s known to be irritating to the eyes and skin , suggesting that safety precautions should be taken when handling this compound.

特性

IUPAC Name |

5-(chloromethyl)-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLAVLWZZLITIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355173-98-6 |

Source

|

| Record name | 5-(chloromethyl)-2-methoxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)

![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)

![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)

![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)